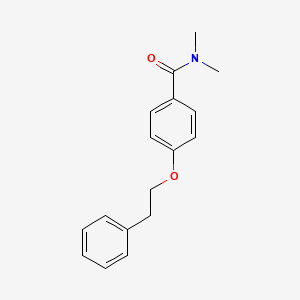

N,N-dimethyl-4-(2-phenylethoxy)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-4-(2-phenylethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-18(2)17(19)15-8-10-16(11-9-15)20-13-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTMZACZLFCBQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n Dimethyl 4 2 Phenylethoxy Benzamide

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis of N,N-dimethyl-4-(2-phenylethoxy)benzamide identifies two primary strategic disconnections. The most logical and common disconnection is across the amide C-N bond. This simplifies the target molecule into two key precursors: 4-(2-phenylethoxy)benzoic acid and dimethylamine. This approach is favored because the formation of amide bonds from carboxylic acids and amines is a well-established and versatile transformation in organic synthesis.

Precursor Synthesis and Advanced Functional Group Transformations

The forward synthesis, guided by the retrosynthetic analysis, involves the preparation of the key carboxylic acid intermediate followed by the final amidation step.

The primary intermediate, 4-(2-phenylethoxy)benzoic acid, is synthesized via a nucleophilic substitution reaction, typically a Williamson ether synthesis. clearsynth.com The process generally involves the following steps:

Protection of the Carboxylic Acid: To prevent unwanted side reactions, the carboxylic acid group of a starting material like 4-hydroxybenzoic acid is often protected as an ester, for example, methyl 4-hydroxybenzoate.

Etherification: The phenolic hydroxyl group of the protected precursor is deprotonated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a phenoxide. This nucleophile then displaces a halide from a 2-phenylethyl halide (e.g., 2-phenylethyl bromide) to form the ether linkage. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

Deprotection: The ester group is hydrolyzed back to a carboxylic acid, usually under basic conditions (e.g., using NaOH or KOH) followed by acidic workup.

This sequence provides the 4-(2-phenylethoxy)benzoic acid precursor in good yield, ready for the subsequent amidation reaction.

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient and requires high temperatures. chemistrysteps.com Therefore, the carboxylic acid group of 4-(2-phenylethoxy)benzoic acid must be activated. This is most commonly achieved using coupling reagents that facilitate amide bond formation under mild conditions. iris-biotech.de

Common strategies include:

Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with dimethylamine to form the target amide.

Use of Coupling Reagents: A wide array of coupling reagents can directly mediate the reaction between the carboxylic acid and amine. These reagents work by forming a highly reactive activated intermediate in situ. chemistrysteps.comucl.ac.uk The choice of reagent is critical for optimizing yield, minimizing side reactions, and preventing racemization in chiral substrates. peptide.com

Several classes of coupling reagents are widely used:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective activators. chemistrysteps.com DCC forms a dicyclohexylurea byproduct that is insoluble in most organic solvents, simplifying purification in solution-phase synthesis. peptide.com Conversely, the urea byproduct from EDC is water-soluble, making it easier to remove during aqueous workup. chemistrysteps.comacs.org

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU are highly efficient and lead to fast reaction times with minimal side products. iris-biotech.depeptide.com HATU is particularly noted for its ability to suppress epimerization during the coupling of chiral molecules. peptide.com

Phosphonium (B103445) Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective reagent, especially for sterically hindered couplings. peptide.com

The table below summarizes the characteristics of common coupling reagents.

| Coupling Reagent | Class | Byproduct Characteristics | Key Advantages | Key Disadvantages |

| DCC | Carbodiimide | Insoluble in most organic solvents | Inexpensive, easy byproduct removal by filtration | Not suitable for solid-phase synthesis, potential allergen |

| EDC | Carbodiimide | Water-soluble | Easy removal during aqueous workup, suitable for biological applications | More expensive than DCC |

| HATU | Uronium/Aminium | Water-soluble | Very fast, high yields, low racemization | Higher cost, potential explosive properties |

| HBTU/TBTU | Uronium/Aminium | Water-soluble | Efficient, widely used | Can cause racemization in sensitive substrates |

| PyBOP | Phosphonium | Water-soluble | Effective for difficult or sterically hindered couplings | Higher cost, phosphorus-containing waste |

| T3P | Phosphonic Anhydride (B1165640) | Water-soluble phosphonic acids | High reactivity, clean reactions, broad applicability | Can require careful stoichiometry control |

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the yield and purity of this compound, several reaction parameters must be optimized:

Solvent: Dipolar aprotic solvents like DMF, N,N-dimethylacetamide (DMAc), and dichloromethane (CH₂Cl₂) are commonly used as they effectively dissolve the reactants. ucl.ac.uk However, due to toxicity and environmental concerns, there is a growing interest in greener solvents. ucl.ac.uk

Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added. The base neutralizes the acidic byproduct generated during the activation step, driving the reaction to completion. acs.org

Temperature: Amidation reactions are typically conducted at temperatures ranging from 0 °C to room temperature. Lower temperatures are often employed to minimize side reactions and, in the case of chiral substrates, to prevent racemization. researchgate.net

Additives: In some cases, particularly with carbodiimide reagents, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are included. acs.org These additives act as activating agents to form an active ester intermediate, which increases reaction efficiency and suppresses side reactions. A particularly effective combination has been shown to be EDC/HOAt/DIPEA. acs.org

Chemo-, Regio-, and Stereoselectivity Considerations in Synthetic Pathways

The synthesis of this compound is relatively straightforward in terms of selectivity.

Chemoselectivity: The primary challenge is the selective reaction of the desired functional groups. During the ether synthesis, using an ester-protected 4-hydroxybenzoic acid ensures that the base does not deprotonate the carboxylic acid. In the amidation step, the coupling reagents are specifically designed to activate carboxylic acids in the presence of other functional groups like ethers, ensuring that only the desired amide bond is formed. researchgate.net

Regioselectivity: The use of para-substituted starting materials (e.g., 4-hydroxybenzoic acid) predefines the regiochemistry of the final product, so regioselectivity is not a major concern in this specific synthesis.

Stereoselectivity: The target molecule, this compound, is achiral, meaning it does not have any stereocenters. Therefore, stereoselectivity is not a factor in its synthesis. However, it is important to note that the choice of coupling reagents and reaction conditions becomes critical to prevent racemization when synthesizing chiral amide-containing compounds. peptide.com

Alternative Synthetic Routes and Principles of Green Chemical Synthesis

In line with the growing demand for sustainable chemical processes, several alternative and greener routes for amide synthesis are being explored. ucl.ac.ukresearchgate.net These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Enzymatic Synthesis: Biocatalysis offers a highly sustainable alternative to traditional chemical methods. nih.gov Enzymes, such as Candida antarctica lipase B (CALB), can catalyze the direct amidation of carboxylic acids and amines under mild conditions. nih.gov These reactions often take place in greener solvents like cyclopentyl methyl ether (CPME) and can produce amides with excellent yields and conversions, eliminating the need for coupling reagents and extensive purification. nih.govrsc.org

Boric Acid Catalysis: Boric acid has been identified as a simple, inexpensive, and environmentally benign catalyst for the direct condensation of carboxylic acids and amines or urea. researchgate.net These reactions can sometimes be performed under solvent-free conditions, further enhancing their green credentials. researchgate.net

Electrosynthesis: Electrochemical methods represent another emerging green approach. Electrosynthesis can drive amide bond formation, often avoiding the need for stoichiometric activating agents and reducing chemical waste. rsc.org

Flow Chemistry: Performing amide synthesis in continuous flow reactors can offer improved safety, efficiency, and scalability. Flow processes allow for precise control over reaction parameters like temperature and mixing, often leading to higher yields and purities in shorter reaction times. nih.gov

These alternative routes align with several of the 12 Principles of Green Chemistry by emphasizing catalysis over stoichiometric reagents, using safer solvents, improving atom economy, and enhancing energy efficiency. ucl.ac.ukresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for N,n Dimethyl 4 2 Phenylethoxy Benzamide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H, ¹³C, and two-dimensional NMR spectra, a complete and unambiguous assignment of all atoms and their connectivity within the N,N-dimethyl-4-(2-phenylethoxy)benzamide molecule can be achieved.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the N,N-dimethyl groups, the phenylethoxy linker, and the two separate aromatic rings. Due to the restricted rotation around the carbonyl-nitrogen bond, the two N-methyl groups may appear as two separate singlets, particularly at low temperatures. The methylene protons of the ethoxy bridge are expected to appear as two triplets. The aromatic region will contain signals corresponding to the 1,4-disubstituted benzamide (B126) ring and the monosubstituted phenyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N(CH₃)₂ | ~ 3.0 | Singlet (or two singlets) |

| Ar-CH₂- | ~ 3.1 | Triplet |

| -O-CH₂- | ~ 4.2 | Triplet |

| Benzamide H-3, H-5 | ~ 6.9 | Doublet |

| Phenyl Ring H | ~ 7.2-7.4 | Multiplet |

Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound is predicted to show signals for the amide carbonyl carbon, the two N-methyl carbons, the two aliphatic carbons of the ethoxy bridge, and the ten aromatic carbons. The carbonyl carbon is expected to be the most deshielded, appearing at the lowest field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N(CH₃)₂ | ~ 38 |

| Ar-CH₂- | ~ 36 |

| -O-CH₂- | ~ 69 |

| Aromatic CH | ~ 114-130 |

| Aromatic Quaternary C | ~ 128-162 |

Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions. rsc.orgchemicalbook.com

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assembly deduced from 1D spectra.

COSY (Correlation Spectroscopy) would establish the connectivity between the adjacent methylene groups (-OCH₂-CH₂Ph) through cross-peaks, confirming the ethoxy bridge.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) C-H couplings. Key expected correlations would include the N-methyl protons to the carbonyl carbon (C=O) and the quaternary aromatic carbon C-1, as well as correlations from the -OCH₂- protons to the aromatic carbon C-4, unequivocally confirming the connection of the phenylethoxy group to the benzamide core.

Utilization of Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound (C₁₇H₁₉NO₂), with an expected exact mass of approximately 269.1416 g/mol .

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The analysis of these fragments helps to piece together the molecular structure. Key predicted fragmentation pathways include:

Loss of the dimethylamino radical: leading to a fragment ion corresponding to the 4-(2-phenylethoxy)benzoyl cation.

Cleavage of the ether bond: generating a benzyl cation (m/z 91) or a phenylethyl cation (m/z 105).

Alpha-cleavage adjacent to the nitrogen atom: resulting in the formation of an N,N-dimethyliminium ion.

Fragmentation of the benzamide core: producing characteristic ions such as the benzoyl cation (if the phenylethoxy group is lost). researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nist.govnist.gov

The IR spectrum of this compound is expected to display several characteristic absorption bands:

C=O Stretch: A strong, prominent band around 1630-1660 cm⁻¹ corresponding to the amide carbonyl group.

C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are found in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretch: A strong band corresponding to the asymmetric ether stretch is expected around 1240-1260 cm⁻¹.

C-N Stretch: A band in the 1300-1400 cm⁻¹ region associated with the tertiary amide linkage.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, such as the aromatic ring vibrations.

Table 3: Predicted Key IR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide C=O | Stretch | 1630 - 1660 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

These are typical ranges and the exact positions can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Should this compound be crystallized into a form suitable for single-crystal X-ray diffraction, this technique would provide the definitive solid-state structure. nih.gov The analysis would yield precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the atomic connectivity.

Furthermore, X-ray crystallography would reveal the molecule's preferred conformation in the solid state, including the dihedral angles between the two aromatic rings and the orientation of the N,N-dimethyl and phenylethoxy substituents. It would also provide insight into the intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the crystal packing arrangement. nih.govresearchgate.net To date, a crystal structure for this specific compound has not been reported in public databases.

Chromatographic Method Development for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for the separation of the active pharmaceutical ingredient (API) from any process-related impurities and degradation products. The development of robust and reliable chromatographic methods is a critical step in ensuring the quality and consistency of the compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the purity determination and assay of this compound. A typical method involves a reversed-phase approach, which separates compounds based on their hydrophobicity.

A hypothetical reversed-phase HPLC (RP-HPLC) method for this compound could be developed using a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent such as acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be optimal to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

Method validation is performed to ensure the analytical method is suitable for its intended purpose. fda.govich.org This process involves a series of experiments to evaluate the method's performance characteristics, adhering to guidelines set by regulatory bodies like the International Council for Harmonisation (ICH). Key validation parameters include specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). slideshare.netnih.gov

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities or degradation products. nih.gov This is typically demonstrated by the separation of the main compound peak from any adjacent peaks.

Linearity is established by analyzing a series of solutions of known concentrations and demonstrating that the detector response is directly proportional to the concentration of this compound.

Accuracy and Precision are determined by repeatedly analyzing samples at different concentration levels. Accuracy reflects the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. nih.gov Precision is often evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). slideshare.net

Table 1: Representative HPLC Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Typical Method Condition / Procedure | Acceptance Criteria |

|---|---|---|

| Chromatographic System | C18 Column (e.g., 4.6 x 150 mm, 5 µm) | - |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | - |

| Flow Rate | 1.0 mL/min | - |

| Detection | UV at 254 nm | - |

| Specificity | Analysis of blank, placebo, and spiked samples | No interference at the retention time of the main peak. |

| Linearity | 5 concentration levels (e.g., 50-150% of target) | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | 3 concentration levels, 3 replicates each | Recovery between 98.0% and 102.0% |

| Precision (Repeatability) | 6 replicate injections at 100% concentration | Relative Standard Deviation (RSD) ≤ 2.0% |

| Intermediate Precision | Analysis on different days, with different analysts/equipment | RSD ≤ 2.0% |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | RSD at this concentration ≤ 10.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Analyte is detectable and distinguishable from noise. |

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS) for Volatile Byproducts

While HPLC is suitable for analyzing the non-volatile this compound, Gas Chromatography (GC) is the preferred method for the identification and quantification of volatile and semi-volatile impurities. These byproducts may originate from the synthetic route, such as residual solvents or unreacted starting materials.

The synthesis of this compound likely involves reagents such as dimethylamine. Residual amounts of these volatile starting materials or solvents used during synthesis (e.g., toluene, tetrahydrofuran) can be effectively monitored by GC. A headspace GC technique is often employed for this purpose, where the vapor phase above the sample is injected into the GC system, preventing contamination of the system with the non-volatile API.

For unambiguous identification of unknown volatile impurities, GC is often coupled with a mass spectrometer (GC-MS). This hyphenated technique provides both the retention time from the GC and the mass spectrum of the eluting component, which serves as a molecular fingerprint, allowing for structural elucidation. For instance, GC-MS can be used to detect and identify trace amounts of dimethylamine by derivatizing it with an agent like benzoyl chloride to form the more readily analyzable N,N-dimethylbenzamide. slideshare.net

Table 2: Potential Volatile Byproducts and Corresponding Analytical GC-MS Parameters

| Potential Volatile Byproduct | Likely Origin | GC Column Type | Detection Method |

|---|---|---|---|

| Dimethylamine | Unreacted starting material | Polar (e.g., CP-Volamine) | MS / FID |

| Toluene | Residual solvent | Non-polar (e.g., DB-5ms) | MS / FID |

| Tetrahydrofuran (THF) | Residual solvent | Mid-polar (e.g., DB-624) | MS / FID |

Development of Quantitative Analytical Methods in Complex Matrices

The quantification of this compound in complex biological matrices, such as plasma or urine, is fundamental for pharmacokinetic and metabolic studies. These matrices contain numerous endogenous components that can interfere with the analysis, necessitating highly selective and sensitive methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application. bioanalysis-zone.com

The development of a bioanalytical method begins with sample preparation, a critical step to extract the analyte from the matrix and remove interferences. biocompare.com Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. nih.gov The supernatant containing the analyte is then analyzed.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids (e.g., an aqueous biological sample and an organic solvent).

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. biocompare.com

Following extraction, the sample is analyzed by LC-MS/MS. The chromatographic separation is typically performed using a rapid gradient on a C18 column. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. In MRM, a specific precursor ion of the analyte is selected and fragmented, and a resulting characteristic product ion is monitored. This specific transition (precursor → product) is unique to the analyte, minimizing the likelihood of interference from other compounds in the matrix.

Validation of bioanalytical methods is governed by stringent guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the ICH. fda.govich.orgfda.gov The validation process ensures the method is reliable for its intended use and includes assessment of selectivity, accuracy, precision, calibration curve, recovery, matrix effect, and stability. uci.edu

Table 3: Example of a Bioanalytical LC-MS/MS Method for this compound in Human Plasma

| Parameter | Description |

|---|---|

| Biological Matrix | Human Plasma |

| Sample Preparation | Solid-Phase Extraction (SPE) using a C18 cartridge |

| LC System | UPLC (Ultra-Performance Liquid Chromatography) |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | e.g., Precursor ion [M+H]⁺ → Product ion |

| Internal Standard | A stable isotope-labeled version of the analyte |

| Linearity Range | 1 - 1000 ng/mL |

| Intra- and Inter-day Precision | ≤ 15% RSD (≤ 20% at LLOQ) |

| Accuracy | Within ±15% of nominal values (±20% at LLOQ) |

Computational Chemistry and Theoretical Investigations of N,n Dimethyl 4 2 Phenylethoxy Benzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to model the electronic structure of benzamide (B126) derivatives. nih.govepstem.net For N,N-dimethyl-4-(2-phenylethoxy)benzamide, calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. conicet.gov.arresearchgate.net

A key outcome of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of this compound is flexible due to several rotatable bonds, particularly in the phenylethoxy chain and around the amide group. Conformational analysis is performed to identify the most stable, low-energy conformer. A common method is the Potential Energy Surface (PES) scan, where the total energy of the molecule is calculated as a function of systematic changes in specific dihedral angles. nih.govresearchgate.net This process helps locate the global minimum on the energy landscape, which corresponds to the molecule's preferred conformation.

Once the minimum energy conformation is identified, a full geometry optimization is carried out. This process fine-tunes all bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. The resulting optimized geometry is crucial for all subsequent computational analyses, including electronic structure and docking studies.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum calculations provide insight into a static, minimized structure, Molecular Dynamics (MD) simulations reveal the molecule's dynamic behavior over time. MD simulations model the movements of atoms and their interactions within a simulated environment, such as a water box, to mimic physiological conditions. nih.gov These simulations are governed by a force field, a set of empirical functions and parameters that define the potential energy of the system. researchgate.net

MD simulations for this compound would allow for the study of its conformational flexibility in solution and its interactions with solvent molecules. researchgate.net By analyzing the simulation trajectory, one can calculate properties like the Radial Distribution Function (RDF), which describes how the density of surrounding atoms varies as a function of distance from a central atom. This is particularly useful for understanding hydrogen bonding and other non-covalent interactions with the solvent. researchgate.net

Prediction of Reactivity, Reaction Pathways, and Transition States

Computational chemistry is instrumental in predicting the reactivity of a molecule. The HOMO-LUMO gap calculated in section 4.1 is a primary indicator. researchgate.net Furthermore, conceptual DFT provides a framework for calculating global reactivity descriptors that quantify different aspects of reactivity.

Beyond global reactivity, computational methods can be used to model specific reaction pathways. For example, by mapping the potential energy surface, researchers can identify the transition state structures for a proposed reaction. The energy barrier of the transition state determines the reaction rate. This approach is valuable for understanding metabolic pathways or predicting the products of a chemical synthesis. researchgate.net

Structure-Property Relationship Modeling

By analyzing the optimized geometry and the distribution of molecular orbitals, one can infer how the molecule presents itself for interaction with other molecules. For instance, the location of electron-rich (negative potential) and electron-poor (positive potential) regions on the molecular surface can suggest sites for hydrogen bonding or electrostatic interactions. This information is a precursor to Quantitative Structure-Activity Relationship (QSAR) studies, which aim to build mathematical models that correlate structural descriptors with biological activity. mdpi.comscispace.com

Ligand-Receptor Interaction Modeling through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. mdpi.comscispace.com This method is central to preclinical drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov The process involves placing the ligand (this compound) into the binding site of a receptor and evaluating the binding affinity using a scoring function.

The first step is to obtain a three-dimensional structure of the target protein, often from the Protein Data Bank (PDB). The ligand's geometry is optimized using methods described in section 4.2. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site. nih.gov The resulting poses are ranked based on a scoring function, which estimates the binding energy. A lower binding energy typically indicates a more stable protein-ligand complex.

For a benzamide derivative, potential targets could include enzymes like α-glucosidase or G protein-coupled receptors (GPCRs). nih.govnih.gov The analysis of the best-ranked docking pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the complex. nih.gov

Table of Mentioned Compounds

Mechanistic Investigations Involving N,n Dimethyl 4 2 Phenylethoxy Benzamide Preclinical Focus

Biochemical Pathway Elucidation through In Vitro and Cell-Based Assays (non-clinical)

While direct in vitro or cell-based assays for N,N-dimethyl-4-(2-phenylethoxy)benzamide have not been published, the broader class of benzamide (B126) derivatives has been investigated for activity in various biochemical pathways.

Structurally similar benzoic acid derivatives have been shown to modulate the proteostasis network, a key cellular system for maintaining protein health. Some of these derivatives enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human fibroblast cells nih.gov. These pathways are critical for degrading damaged or unnecessary proteins. It is plausible that this compound could be evaluated for similar effects.

In the context of oncology, N-substituted benzamides have been developed as inhibitors of histone deacetylases (HDACs), which can trigger cell cycle arrest and apoptosis in cancer cells nih.gov. For example, a different benzamide derivative, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide, was found to arrest prostate cancer cells in the G1 phase of the cell cycle nih.gov. These findings suggest a potential avenue for investigating the effects of novel benzamide compounds on cell cycle regulation.

A hypothetical research approach could involve treating relevant cell lines with this compound to measure effects on cell viability, proliferation, apoptosis, and cell cycle progression.

The following table outlines potential in vitro assays that could be used to investigate the biochemical pathways affected by this compound, based on studies of related compounds.

| Assay Type | Potential Pathway Investigated | Example from Related Compounds |

| Cell Viability Assay (e.g., MTT) | Cytotoxicity, Anti-proliferative effects | Evaluation of N-substituted benzamides against various cancer cell lines. fishersci.cananobioletters.com |

| Cell Cycle Analysis (Flow Cytometry) | Cell Cycle Arrest | G1-phase arrest induced by a naphthoquinone benzamide derivative in prostate cancer cells. nih.gov |

| Apoptosis Assay (e.g., Annexin V) | Induction of Programmed Cell Death | Apoptosis induction by N-substituted benzamides in different cancer cell lines. nih.gov |

| Proteostasis Network Activity Assays | Ubiquitin-Proteasome and Autophagy-Lysosome Pathway Modulation | Enhancement of proteasome and cathepsin activity by benzoic acid derivatives. nih.gov |

| Histone Deacetylase (HDAC) Activity Assay | Epigenetic Regulation | Inhibition of HDAC isoforms by novel benzamide derivatives. nih.gov |

Enzyme Modulation Studies (e.g., Inhibition or Activation)

Specific enzyme modulation studies for this compound are not publicly available. However, the benzamide scaffold is a recognized pharmacophore that interacts with a variety of enzymes.

Histone deacetylases (HDACs) are a prominent class of enzymes targeted by benzamide derivatives. Many N-substituted benzamides have been synthesized and assessed as HDAC inhibitors nih.govfishersci.casigmaaldrich.com. These inhibitors typically possess a zinc-binding group, a linker, and a cap group that interacts with the enzyme's surface. The N,N-dimethylbenzamide portion of the title compound could theoretically function as such a cap group.

Additionally, benzamide-like structures have been explored for their potential to inhibit enzymes involved in neurotransmitter signaling. For example, N,N-dimethylcarbamates have been identified as inhibitors of acetylcholinesterase (AChE) nih.gov. Although the core structure differs, this demonstrates that dimethylated amine structures can be designed to target key enzymes in the nervous system.

Furthermore, some benzamides act as competitive inhibitors of bacterial enzymes. Sulphonamides, which are structurally similar to para-aminobenzoic acid (PABA), inhibit dihydropteroate (B1496061) synthetase, an enzyme essential for bacterial folic acid synthesis juniperpublishers.com. This illustrates the potential for benzamide derivatives to function as enzyme inhibitors by mimicking endogenous substrates juniperpublishers.com.

The table below lists hypothetical enzyme targets for this compound, based on the activities of analogous compounds.

| Enzyme Class | Potential Action | Rationale based on Analogous Compounds |

| Histone Deacetylases (HDACs) | Inhibition | The benzamide moiety is a common structural feature in many HDAC inhibitors. nih.govfishersci.casigmaaldrich.com |

| Acetylcholinesterase (AChE) | Inhibition | N,N-dimethylated carbamates have demonstrated AChE inhibitory activity. nih.gov |

| Dihydropteroate Synthetase | Inhibition | Structural similarity to PABA allows some benzamides to act as competitive inhibitors. juniperpublishers.com |

| Peptide Deformylase (PDF) | Inhibition | Benzimidazole derivatives with a hydroxamic acid tail have been designed as PDF inhibitors. acsmedchem.org |

| Nicotinamide N-methyltransferase (NNMT) | Inhibition | Small molecule inhibitors of NNMT have been developed for the treatment of metabolic diseases. nih.gov |

Receptor Binding Affinity and Selectivity Profiling

A specific receptor binding affinity and selectivity profile for this compound has not been published. However, the benzamide structure is a core component of many ligands for dopamine (B1211576) and serotonin (B10506) receptors. For example, substituted benzamides are known to bind to D2-like dopamine receptors (D2, D3, and D4) nih.gov.

The affinity and selectivity of these benzamide ligands are heavily influenced by the substituents on the benzamide ring and the N-alkyl side chain. For instance, in a series of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, modifications to the aromatic ring attached to the piperazine (B1678402) moiety significantly altered their affinity for the D3 receptor globalresearchonline.net.

Although this compound does not have the typical piperazine-containing side chain found in many dopamine receptor ligands, its phenylethoxy group provides a lipophilic component that could engage in hydrophobic interactions within a receptor's binding pocket. Research on opioid receptor ligands has indicated that N-phenethyl groups can probe such hydrophobic pockets, with substitutions on the distal phenyl ring modulating binding affinity nih.gov.

The estrogen-related receptors (ERRs) represent another potential target class. The compound 4-hydroxytamoxifen, which contains a phenoxy-like moiety, is a known high-affinity ligand for ERRγ nih.gov. This raises the possibility that the phenylethoxy group of the title compound could confer affinity for certain nuclear receptors.

This table summarizes potential receptor targets for this compound based on the pharmacology of structurally related molecules.

| Receptor Family | Potential Target | Rationale based on Analogous Compounds |

| Dopamine Receptors | D2, D3, D4 | Substituted benzamides are an established class of dopamine receptor ligands. nih.govglobalresearchonline.net |

| Serotonin Receptors | 5-HT1A, 5-HT2A | Many dopamine receptor ligands also exhibit affinity for serotonin receptor subtypes. |

| Opioid Receptors | μ, δ, κ | The N-phenethyl moiety in some ligands is known to explore hydrophobic pockets in opioid receptors. nih.gov |

| Estrogen-Related Receptors | ERRγ | The phenoxy-like structure is a feature of some ERR ligands, such as 4-hydroxytamoxifen. nih.gov |

Molecular Mechanisms of Action within Cellular Systems (non-human, theoretical/cellular)

In the absence of direct experimental data, the molecular mechanism of this compound can only be hypothesized based on the known activities of related compounds.

If the compound were to function as an HDAC inhibitor, it would likely enter the cell nucleus and bind to the active site of HDAC enzymes. This would inhibit the removal of acetyl groups from histones, leading to a more relaxed chromatin structure. This change in chromatin accessibility could alter gene expression, potentially upregulating tumor suppressor genes and inducing cell cycle arrest and apoptosis in cancer cells nih.gov.

Alternatively, if the compound targets dopamine receptors, it would likely modulate dopaminergic neurotransmission. As many substituted benzamides act as dopamine receptor antagonists, this compound could theoretically block dopamine from binding to its receptors. This would disrupt downstream signaling pathways, such as those involving cyclic AMP (cAMP), with varied effects depending on the specific cell type and receptor subtype.

A third possibility is the modulation of cellular stress pathways. Some chemical compounds can induce apoptosis by generating reactive oxygen species (ROS) or disrupting mitochondrial function. For instance, the naphthoquinone derivative NCDDNB induces apoptosis in prostate cancer cells, possibly by altering the ratio of key mitochondrial regulatory proteins Bax and Bcl-2 nih.gov.

Structure-Activity Relationship (SAR) Studies of Related Benzamide Analogues

The N,N-dimethyl substitution on the benzamide nitrogen is a frequent feature in biologically active molecules and can significantly influence their activity. In enzyme inhibition, this group can affect both potency and selectivity. For example, in a series of N,N-dimethylcarbamate inhibitors of acetylcholinesterase, the dimethylamino group is a key part of the pharmacophore that interacts with the enzyme nih.gov.

In the context of receptor ligands, the N,N-dimethyl group can impact binding affinity and functional activity. For certain dopamine receptor ligands, substitution on the amide nitrogen is critical for high potency. The size and lipophilicity of these N-substituents can determine how the ligand fits into the binding pocket and interacts with important amino acid residues.

Studies on the proton affinity of substituted 2,6-dimethylbenzamides and their N,N-dimethyl derivatives have revealed that the N,N-dimethyl group can alter the electronic properties of the amide function itself, which in turn can affect its interaction with a biological target nih.gov.

The 4-(2-phenylethoxy) moiety is a key structural element that likely plays a significant role in molecular recognition and binding. This group features a flexible ethyl linker that connects a phenyl ring to the benzamide core through an ether linkage. This flexibility allows the distal phenyl group to adopt various conformations and participate in different types of molecular interactions.

In SAR studies of opioid receptor ligands, N-phenethyl groups have been shown to interact with a hydrophobic binding pocket nih.gov. The presence and type of substituents on this distal phenyl ring can be used to fine-tune binding affinity. For instance, adding a methoxy (B1213986) group to a related biphenyl-ethyl analogue increased its binding affinity for μ and δ opioid receptors, indicating the importance of both hydrophobic and electronic interactions nih.gov.

Influence of Substituents on the Benzamide Core for Functional Outcomes

The functional outcomes of benzamide derivatives are intricately linked to the nature and position of substituents on the aromatic ring and the amide nitrogen. These modifications can profoundly alter the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, which in turn dictate its interaction with biological targets.

Detailed Research Findings

Preclinical research on analogous compounds provides valuable insights into the structure-activity relationships (SAR) of substituted benzamides. Studies on a series of (4-alkoxyphenyl)glycinamides have demonstrated that the nature of the alkoxy group at the 4-position significantly impacts agonist activity at certain G-protein coupled receptors (GPCRs). For instance, the length and branching of the alkyl chain in the alkoxy substituent can modulate potency. Research has shown that a branched alkyl group can be more potent than a linear one. nih.gov Specifically, a 2-methylpentyl group was found to be more effective than 1-methylpentyl or 4-methylpentyl analogues, highlighting the sensitivity of the receptor to the steric bulk and conformation of this substituent. nih.gov

Furthermore, modifications to the amide nitrogen have been shown to be critical for functional activity. In one study, replacing a primary amide with an N,N-dimethyl group resulted in equipotent compounds, whereas a single methyl group led to a twofold improvement in potency. nih.gov An ethyl group on the nitrogen further enhanced activity, suggesting a specific pocket size or hydrophobic interaction at the binding site. nih.gov However, this trend does not always hold, as larger alkyl substitutions can lead to a decrease or plateau in potency. nih.gov

In a different series of benzamide analogs, the alkoxy group at the 4-position was also found to be a key determinant of activity and selectivity for neuronal nicotinic receptors (nAChRs). nih.gov Structural modifications in this region, along with changes to other parts of the molecule, were shown to influence the compound's potency and its preference for different nAChR subtypes. nih.gov

The following interactive data tables summarize the influence of various substituents on the benzamide core based on findings from related preclinical studies.

Data Tables

Table 1: Influence of 4-Alkoxy Substituent on Agonist Potency (EC50)| Substituent at 4-position | EC50 (nM) | Relative Potency Comment |

|---|---|---|

| n-Pentyl | 295 | Baseline |

| 2-Methylpentyl | 174 | Increased potency with branching |

| 1-Methylpentyl | 380 | Decreased potency; position of branching is critical |

| 4-Methylpentyl | 282 | Slightly less potent than baseline |

| Cyclobutylmethyl | 234 | Cyclic alkyl group favored over some linear counterparts |

| N-Amide Substituent | EC50 (nM) | Relative Potency Comment |

|---|---|---|

| Primary Amide (-H, -H) | ~400 | Baseline |

| N,N-dimethyl (-CH3, -CH3) | ~400 | Equipotent to primary amide |

| N-monomethyl (-H, -CH3) | ~200 | 2-fold increase in potency |

| N-ethyl (-H, -CH2CH3) | 120 | Most potent in the series |

| N-n-propyl (-H, -CH2CH2CH3) | >200 | Decreased potency with longer chain |

These data underscore the principle that even subtle changes to the substituents on the benzamide core can lead to significant shifts in functional outcomes. The interplay between the electronic and steric effects of these groups is a key area of investigation in the preclinical development of new therapeutic agents based on the benzamide scaffold.

Derivatization and Modification Strategies for N,n Dimethyl 4 2 Phenylethoxy Benzamide

Functionalization of the Phenylethoxy Moiety for Enhanced Interaction

The phenylethoxy portion of N,N-dimethyl-4-(2-phenylethoxy)benzamide offers several avenues for functionalization to probe and enhance interactions with biological targets. Late-stage functionalization (LSF) strategies are particularly valuable as they allow for the modification of complex molecules in the final steps of a synthesis, enabling rapid access to a library of analogs.

One prominent strategy is the C-H functionalization of the aromatic ring or the benzylic position of the phenylethoxy group. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of various functional groups. researchgate.netnih.gov For instance, directed C-H functionalization can be employed to introduce substituents at specific positions on the phenyl ring, thereby modulating electronic properties and steric interactions. nih.gov The ether oxygen can act as a directing group to facilitate ortho-C-H activation.

Table 1: Potential C-H Functionalization Reactions for the Phenylethoxy Moiety

| Reaction Type | Catalyst/Reagent | Potential Modification |

| Arylation | Pd(OAc)₂ / Ligand | Introduction of substituted aryl groups |

| Acetoxylation | Pd(OAc)₂ / PhI(OAc)₂ | Introduction of an acetoxy group |

| Halogenation | Pd(OAc)₂ / N-Halosuccinimide | Introduction of halogen atoms (F, Cl, Br, I) |

Furthermore, photoredox catalysis has enabled the C-H functionalization of benzylic ethers under mild conditions. acs.org This approach could be used to introduce new substituents at the carbon atom alpha to the ether oxygen, providing another point of diversification. Copper-catalyzed C-O bond formation via direct C-H activation of ethers with phenols also presents a potential route for modifying the ether linkage itself. tandfonline.com

Modifications of the Benzamide (B126) Core for Scaffold Diversification

The benzamide core is a common scaffold in medicinal chemistry, and its modification can lead to significant changes in biological activity and physicochemical properties. mdpi.com Strategies for diversifying the benzamide core of this compound can be broadly categorized into substitutions on the aromatic ring and bioisosteric replacement of the amide bond.

Structure-Activity Relationship (SAR) studies on various benzamide analogs have demonstrated that the nature and position of substituents on the benzoyl ring are critical for biological activity. nih.govnih.govnih.govelsevierpure.com For instance, the introduction of electron-withdrawing or electron-donating groups can influence the electronic distribution of the entire molecule and its ability to participate in hydrogen bonding or other non-covalent interactions.

Bioisosteric replacement of the amide bond is a powerful strategy to improve metabolic stability and modulate pharmacokinetic properties. nih.govdrughunter.comacs.orgcambridgemedchemconsulting.comnih.gov The amide group is susceptible to enzymatic hydrolysis in vivo, and replacing it with a more stable isostere can prolong the compound's half-life.

Table 2: Common Bioisosteric Replacements for the Amide Group

| Bioisostere | Rationale |

| 1,2,3-Triazole | Resistant to hydrolysis, mimics cis/trans amide geometry. cambridgemedchemconsulting.com |

| Oxadiazole | Can mimic hydrogen bonding properties and improve metabolic stability. nih.gov |

| Thioamide | Alters electronic properties and hydrogen bonding capacity. nih.gov |

| Sulfonamide | Introduces a different geometry and hydrogen bonding pattern. nih.gov |

| Fluoroalkene | Mimics the planarity and dipole moment of the amide bond. |

The synthesis of a diverse library of benzamide analogs can be achieved through various synthetic methods, often starting from substituted benzoic acids and amines. researchgate.netresearchgate.net

Introduction of Reporter Groups or Probes for Biophysical Studies

To investigate the mechanism of action and identify the biological targets of this compound, it is often necessary to introduce reporter groups or probes. These modifications allow for the visualization, isolation, and identification of binding partners.

Biotinylation is a widely used technique where a biotin molecule is covalently attached to a small molecule. nih.govplos.org The high-affinity interaction between biotin and avidin or streptavidin can then be exploited for affinity purification of the target protein(s). google.comwikipedia.orgaatbio.com The biotin tag can be introduced via a linker attached to a suitable functional group on the parent molecule, which could be synthesized by modifying either the phenylethoxy or benzamide moieties.

Photoaffinity labeling (PAL) is another powerful technique for identifying target proteins. nih.govenamine.netnih.gov A photoreactive group, such as a benzophenone, aryl azide, or diazirine, is incorporated into the molecule. enamine.netnih.govwustl.eduresearchgate.net Upon photoactivation, this group forms a highly reactive species that covalently crosslinks the molecule to its binding partner. The resulting complex can then be isolated and identified. The synthesis of photoaffinity probes often involves the strategic placement of the photoreactive group to ensure that it does not interfere with target binding. nih.gov

Fluorescent labeling involves the attachment of a fluorophore to the molecule of interest. This allows for the visualization of the molecule's distribution in cells or tissues using fluorescence microscopy. The choice of fluorophore and the point of attachment are critical to avoid disrupting the molecule's biological activity.

Synthesis of In Vitro Metabolites and Degradation Products for Biotransformation Studies

Understanding the metabolic fate of a compound is crucial in drug discovery. The synthesis of potential metabolites allows for their unequivocal identification in in vitro and in vivo metabolism studies and for the assessment of their biological activity and potential toxicity. The primary metabolic pathways for N,N-disubstituted benzamides often involve N-dealkylation and aromatic hydroxylation, primarily mediated by cytochrome P450 enzymes. nih.govresearchgate.netresearchgate.netnih.gov

For this compound, the expected primary metabolites would be the N-desmethyl and N,N-didesmethyl analogs, resulting from the enzymatic removal of one or both methyl groups from the tertiary amide. nih.govgoogle.comacs.org Aromatic hydroxylation can occur on either the benzamide ring or the phenyl ring of the phenylethoxy moiety. nih.gov

Table 3: Potential In Vitro Metabolites of this compound

| Metabolite Name | Metabolic Reaction |

| N-methyl-4-(2-phenylethoxy)benzamide | N-demethylation |

| 4-(2-phenylethoxy)benzamide | N,N-didesmethylation |

| N,N-dimethyl-4-(2-(hydroxyphenyl)ethoxy)benzamide | Aromatic hydroxylation |

| N,N-dimethyl-(hydroxy)-4-(2-phenylethoxy)benzamide | Aromatic hydroxylation |

The synthesis of these potential metabolites can be achieved through standard organic chemistry methods. For example, the N-desmethyl metabolite can be synthesized by reacting 4-(2-phenylethoxy)benzoic acid with methylamine. The hydroxylated metabolites can be prepared from appropriately substituted starting materials, such as a hydroxylated phenylethanol or a hydroxylated benzoic acid derivative. researchgate.net

Advanced Research Directions and Potential Applications Non Therapeutic

Applications in Materials Science (e.g., optoelectronic materials, polymers)

While specific material science applications for N,N-dimethyl-4-(2-phenylethoxy)benzamide are not yet established, the broader benzamide (B126) and N,N-dimethyl amide classes of compounds are recognized for their utility in the synthesis of novel materials. Benzamide derivatives are employed as building blocks for hybrid materials and polymers. mdpi.com The presence of aromatic rings in the molecule can contribute to properties such as thermal stability and rigidity in a polymer backbone, whereas the ether linkage can impart a degree of flexibility.

For instance, hydrogels based on N,N-dimethyl acrylamide (B121943) have garnered significant interest for their potential in diverse fields due to their unique properties. mdpi.com The structural features of this compound could similarly be exploited in the development of specialized polymers or coatings. Furthermore, research into related structures has shown that minor chemical modifications, such as fluorination, can significantly influence the crystal packing of benzamides, which is a key principle in crystal engineering for designing materials with specific properties. acs.org The potential for this compound to self-assemble or organize into ordered structures could be explored for applications in optoelectronics, where molecular arrangement is critical.

Use as a Chemical Probe in Biological Systems (non-clinical research tools)

Chemical probes are essential tools for dissecting complex biological processes in a non-clinical research setting. These molecules are designed to interact with a specific target, such as a protein or enzyme, to study its function. Benzamide scaffolds are frequently used in the design of such probes.

A notable example is the development of 4-( researchgate.netC-Methoxy)-N-(2-diethylaminoethyl)benzamide, a radiolabeled benzamide, as a positron emission tomography (PET) imaging probe to selectively target and visualize melanoma in preclinical animal models. researchgate.net In another study, a near-infrared fluorescent probe was synthesized using a 2-hydroxy-N,N-dimethylbenzylamine fragment to detect palladium ions (Pd2+) for bioimaging purposes. researchgate.net These examples demonstrate the adaptability of the benzamide core for creating highly specific research tools. By incorporating a reporter group, such as a radioisotope or a fluorophore, this compound could potentially be developed into a novel chemical probe for investigating biological systems where its unique phenylethoxy group might confer selectivity for a particular target.

Development of Analytical Standards for Quality Control and Research

The establishment of a pure, well-characterized analytical standard is a fundamental prerequisite for any scientific investigation or application of a chemical compound. An analytical standard ensures the accuracy, reliability, and reproducibility of experimental results. For a compound like this compound, this involves its synthesis in high purity and thorough characterization using a suite of analytical techniques.

The structural confirmation and purity assessment would rely on a combination of methods. These standard techniques are routinely used to characterize newly synthesized benzamide derivatives to ensure their identity and quality before further use. researchgate.netnih.gov

| Analytical Technique | Purpose in Quality Control | Commonly Reported For Benzamides |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, confirming the arrangement of atoms (e.g., 1H and 13C NMR). | Yes nih.govrsc.org |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. | Yes researchgate.netnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separates the compound from impurities to assess its purity level. | Yes |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule (e.g., amide C=O stretch). | Yes researchgate.net |

| Elemental Analysis | Measures the percentage composition of elements (C, H, N) to verify the empirical formula. | Yes nih.gov |

Role in Chemoinformatics and Database Development for Structure-Activity Profiling

Chemoinformatics utilizes computational methods to analyze chemical and biological data, playing a crucial role in modern chemical research. The structural and activity data of compounds like this compound are valuable for inclusion in large chemical databases such as PubChem. nih.gov

This information contributes to the development of Structure-Activity Relationship (SAR) models. SAR studies, which have been extensively performed on various benzamide derivatives, systematically analyze how modifying a chemical structure affects its activity. nih.govnih.gov For instance, a SAR study on benzamide derivatives as potential antipsychotics evaluated how different substituents influenced receptor binding affinities. nih.gov Another study on a benzamide derivative identified through screening found that the 2,5-dimethylpyrrole moiety was key for its effect on monoclonal antibody production. plos.org

By synthesizing and testing this compound and its analogues, researchers can generate data that, when added to chemoinformatics databases, helps build predictive models. These models can then be used for virtual screening to identify other molecules with potentially interesting non-therapeutic properties or to design new compounds with optimized characteristics.

Future Avenues in Green Chemical Synthesis and Sustainable Production

The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and are energy efficient. nih.gov The synthesis of benzamides is an area where green methodologies are being actively explored to replace traditional methods that may involve hazardous reagents and solvents.

Future production of this compound could benefit from these sustainable approaches. Research has demonstrated several promising green methods for synthesizing related compounds, which could be adapted for this molecule.

| Green Synthesis Method | Description | Potential Advantage |

|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions, often under solvent-free conditions. researchgate.net | Rapid reaction times, higher yields, reduced energy consumption. |

| Mechanochemistry (Ball-Milling) | Reactions are induced by mechanical force in a ball mill, often without any solvent. An eco-friendly synthesis of a nitrobenzamide was achieved this way. mdpi.com | Avoids hazardous solvents, high efficiency. |

| Plant-Mediated Synthesis | Utilizes extracts from plants, which contain phytochemicals that can act as reducing or stabilizing agents for nanoparticle synthesis. mdpi.comsumdu.edu.ua | Uses renewable resources, avoids toxic chemicals. |

| Benign Catalysts | Employs environmentally friendly catalysts, such as ammonium (B1175870) chloride, for condensation reactions to form benzimidazoles. researchgate.net | Reduces use of toxic heavy metal catalysts. |

Integration with High-Throughput Screening Methodologies for Chemical Library Development (non-clinical)

High-Throughput Screening (HTS) is a cornerstone of modern research, enabling the rapid testing of millions of chemical compounds for a specific activity. acs.org The success of HTS relies on large and diverse chemical libraries, which can contain hundreds of thousands of unique molecules. nih.govthermofisher.comstanford.edu

Including this compound in these screening libraries would make it available for testing in a vast array of assays aimed at discovering novel, non-clinical applications. A compelling example of this approach is a study that screened a library of 23,227 chemical compounds and identified a benzamide derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, that improved the production of monoclonal antibodies in cell cultures. plos.org This discovery highlights how HTS can uncover unexpected functionalities for compounds in biotechnological processes.

By integrating this compound into diverse screening collections, it could be evaluated for a multitude of purposes, such as identifying new materials, catalysts, or probes for biological research, thereby accelerating the discovery of its potential non-therapeutic value.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N,N-dimethyl-4-(2-phenylethoxy)benzamide with optimal yield?

- Methodological Answer : The synthesis typically involves coupling 4-(2-phenylethoxy)benzoic acid with dimethylamine using activating agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane. Reaction conditions (e.g., 0°C to room temperature, 12–24 hours) must be tightly controlled to avoid side reactions. Post-synthesis, purification via column chromatography (hexane/ethyl acetate gradient) is recommended. Hazard analysis for reagents like dichloromethane and dimethylamine is critical .

- Key Parameters : Solvent choice, stoichiometry of coupling agents, and inert atmosphere to prevent hydrolysis of intermediates.

Q. How is structural characterization of this compound performed?

- Methodological Answer : Use a combination of -NMR and -NMR to confirm the dimethylamide group (singlet at ~3.0 ppm for -CH) and phenylethoxy moiety (aromatic protons at 6.8–7.5 ppm). IR spectroscopy verifies the amide C=O stretch (~1650 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystallographic data, SHELX programs are employed for refinement, leveraging high-resolution X-ray diffraction data .

Q. What solvents and conditions are suitable for recrystallizing this compound?

- Methodological Answer : Ethanol/water mixtures or ethyl acetate/hexane systems are effective. Slow evaporation at 4°C enhances crystal quality. Thermal stability should be assessed via DSC to avoid decomposition during recrystallization .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., -NMR vs. HPLC purity) be resolved for this compound?

- Methodological Answer : Cross-validate using orthogonal techniques:

- HPLC-DAD/MS : Detect impurities co-eluting with the main peak.

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals.

- Elemental Analysis : Verify stoichiometry (e.g., C, H, N % within ±0.4% of theoretical values).

- X-ray crystallography provides definitive structural confirmation .

Q. What strategies optimize the compound’s biological activity in ischemia/reperfusion injury models?

- Methodological Answer :

- SAR Studies : Modify the phenylethoxy group (e.g., electron-withdrawing substituents) to enhance binding to target receptors.

- In Vitro Assays : Measure infarct size reduction in Langendorff-perfused heart models. Use fluorescence spectroscopy to assess mitochondrial membrane potential stabilization.

- Docking Simulations : Model interactions with proteins like AMPK or NLRP3 inflammasome using AutoDock Vina .

Q. How do crystallographic refinement challenges (e.g., twinning, disorder) affect structural analysis?

- Methodological Answer : For twinned data, use SHELXL’s TWIN/BASF commands to refine twin laws. For disordered phenylethoxy groups, apply PART/SUMP restraints and analyze electron density maps (e.g., omit maps in Olex2). High-resolution data (<1.0 Å) improves disorder modeling .

Q. What in vitro mutagenicity risks are associated with this benzamide derivative?

- Methodological Answer : Conduct Ames II testing with TA98 and TA100 strains (±S9 metabolic activation). Compare mutagenicity to benchmarks like benzyl chloride (negative control) and nitrofluorene (positive control). Use dose-response curves to determine IC values. Proper PPE (gloves, fume hood) is mandatory during handling .

Data Contradiction Analysis

Q. How to address discrepancies between computational (DFT) and experimental (X-ray) bond lengths in the amide group?

- Methodological Answer :

- Check Basis Sets : Use B3LYP/6-311+G(d,p) for DFT to match experimental trends.

- Thermal Motion Artifacts : Apply TLS (Translation-Libration-Screw) refinement in SHELXL to correct for atomic displacement errors.

- Hydrogen Bonding Effects : Compare gas-phase DFT results with solid-state X-ray data, as crystal packing influences bond lengths .

Method Optimization

Q. What reaction conditions improve selectivity in derivatizing the phenylethoxy group?

- Methodological Answer :

- Transition-Metal-Free Coupling : Use KOtBu/DMSO systems for aryl halide activation, minimizing byproducts.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) while maintaining >90% yield.

- Protecting Groups : Temporarily block the amide nitrogen with Boc to direct functionalization to the phenylethoxy moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.